Tert-butyl 4-chloro-3-hydroxybenzoate

Description

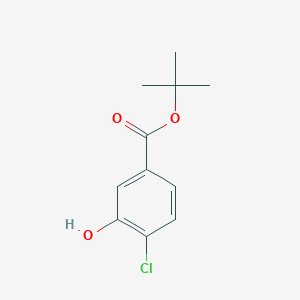

Structure

3D Structure

Properties

CAS No. |

1025718-86-8 |

|---|---|

Molecular Formula |

C11H13ClO3 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

tert-butyl 4-chloro-3-hydroxybenzoate |

InChI |

InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 |

InChI Key |

LAUXAGDOSABAHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 4 Chloro 3 Hydroxybenzoate

Retrosynthetic Analysis and Key Disconnections for Tert-butyl 4-chloro-3-hydroxybenzoate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.inethz.chox.ac.uk For this compound, the primary disconnections involve the ester linkage and the substituents on the aromatic ring.

The most logical initial disconnection is at the ester C-O bond, which simplifies the target molecule into 4-chloro-3-hydroxybenzoic acid and a tert-butyl cation synthon. The synthetic equivalent of the tert-butyl cation is typically isobutylene (B52900) or tert-butanol (B103910). This disconnection is based on the well-established esterification reactions.

A further disconnection involves the chloro and hydroxyl groups on the aromatic ring. This leads back to a simpler precursor, 3-hydroxybenzoic acid. This step relies on the principles of electrophilic aromatic substitution, where the regioselectivity of the chlorination is a key consideration. The hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. youtube.com Therefore, the order of introduction of these substituents is critical for achieving the desired 4-chloro-3-hydroxy substitution pattern.

Ultimately, this retrosynthetic analysis suggests a synthetic pathway that begins with 3-hydroxybenzoic acid, proceeds through the regioselective chlorination to form 4-chloro-3-hydroxybenzoic acid, and concludes with the esterification to yield the final product, this compound.

Halogenation and Hydroxylation Approaches to Substituted Benzoic Acids

The synthesis of the key intermediate, 4-chloro-3-hydroxybenzoic acid, requires the regioselective introduction of a chlorine atom onto the 3-hydroxybenzoic acid backbone. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. wikipedia.orgmasterorganicchemistry.comwikipedia.org

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. youtube.com In 3-hydroxybenzoic acid, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The position meta to the carboxylic acid is position 5. Therefore, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl group.

Direct chlorination of 3-hydroxybenzoic acid with chlorine gas or other common chlorinating agents can lead to a mixture of products. However, specific conditions can be employed to favor the formation of the desired 4-chloro isomer. For example, the chlorination of a related compound, methyl 3-amino-5-hydroxybenzoate, with N-chlorosuccinimide has been shown to be selective. researchgate.net A similar strategy could potentially be applied to 3-hydroxybenzoic acid or its methyl ester.

Another approach involves perchlorination followed by selective dehalogenation. While less direct, this method can sometimes provide access to specific isomers that are difficult to obtain through direct substitution.

| Chlorinating Agent | Catalyst/Solvent | Expected Regioselectivity on 3-Hydroxybenzoic Acid | Reference |

| Chlorine (Cl₂) | Methanol, low temperature | Can lead to a mixture of 2-chloro and 4-chloro isomers | prepchem.com |

| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) or DMF | Can offer improved regioselectivity, favoring the para position | researchgate.net |

| Sulfuryl chloride (SO₂Cl₂) | Lewis acid catalyst | Often used for chlorination of activated aromatic rings | General knowledge |

The synthesis of 2-chloro-3-hydroxybenzoic acid has been reported by bubbling chlorine gas through a cold solution of 3-hydroxybenzoic acid in methanol. prepchem.com By analogy, careful control of reaction conditions, such as temperature and solvent, may allow for the selective synthesis of the 4-chloro isomer.

Introduction of the Hydroxyl Group in Aromatic Systems

The synthesis of the core precursor, 4-chloro-3-hydroxybenzoic acid, necessitates the introduction of a hydroxyl group onto the 4-chlorobenzoic acid framework. Direct hydroxylation of aryl halides presents a significant challenge in organic synthesis, but several methods have been developed to achieve this transformation. Transition metal-catalyzed reactions are a prominent strategy. For instance, palladium-catalyzed microwave-assisted hydroxylation of aryl chlorides has been shown to be effective in the presence of a weak base, converting various aryl and heteroaryl chlorides into phenols. core.ac.uk This approach is notable for its compatibility with other functional groups that might be present on the aromatic ring, such as ketones, aldehydes, or nitriles. core.ac.uk

Another viable, and often more economical, approach involves the use of copper(I) salts as catalysts. core.ac.uk Copper-catalyzed hydroxylation of aryl halides, while a challenge, has been advanced through the development of efficient procedures that often employ specific ligands and a carefully controlled ratio of water to an organic solvent. core.ac.uk These methods provide a direct route to phenolic compounds from their corresponding aryl halide precursors. While direct nucleophilic aromatic substitution to replace a halogen with a hydroxyl group is generally difficult, it can be facilitated if the aromatic ring contains strong electron-withdrawing groups. stackexchange.com However, for a substrate like 4-chlorobenzoic acid, metal-catalyzed pathways are generally more effective for introducing the hydroxyl group at the desired position.

Catalytic Systems in the Synthesis of this compound

The formation of the final product from its 4-chloro-3-hydroxybenzoic acid precursor is achieved through esterification. The choice of catalyst is critical for ensuring high yield and purity.

Acid Catalysis in Esterification

The most common method for converting a carboxylic acid and an alcohol into an ester is the Fischer esterification, which is catalyzed by a strong acid. masterorganicchemistry.comnagwa.com In the synthesis of this compound, this involves reacting 4-chloro-3-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comgoogle.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (tert-butanol). masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, leading to the formation of the protonated ester. masterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and yields the final tert-butyl ester product. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product, the alcohol is often used in large excess, serving as both reactant and solvent. masterorganicchemistry.com

| Catalyst | Reactants | Typical Conditions | Product | Ref. |

| Sulfuric Acid (H₂SO₄) | Carboxylic Acid, Alcohol | Heat, Alcohol as solvent | Ester, Water | masterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | 3,5-di-tert-butyl-4-hydroxybenzoic acid, Methanol | Reflux (60-80°C), 8-14 hours | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | google.com |

| Strong Acidic Ion-Exchange Resin | 3,5-di-tert-butyl-4-hydroxybenzoic acid, C₈-C₂₀ Alcohol | 110-150°C, Inert solvent | C₈-C₂₀ alkyl 3,5-di-tert-butyl-4-hydroxybenzoate | google.com |

Base-Mediated Reactions

Base-mediated reactions play a significant role in the chemistry of benzoates, primarily in the context of hydrolysis (saponification), which is the reverse of esterification. The base-catalyzed hydrolysis of phenyl esters of substituted benzoic acids follows the BAc2 mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. researchgate.net While not directly used for the synthesis of the ester, understanding these reverse reactions is crucial for optimizing the esterification process and preventing product degradation. In some synthetic strategies, bases are used to generate more reactive nucleophiles. For example, reacting an alcohol with a strong base can produce an alkoxide, which can then participate in substitution reactions, although this is more relevant to Williamson ether synthesis than Fischer esterification. nagwa.com In the context of precursor synthesis, the Kolbe-Schmitt reaction, a base-mediated carboxylation of a phenoxide, is a classic method for producing hydroxybenzoic acids. epo.org This involves treating an alkali metal phenoxide with carbon dioxide under pressure and temperature to introduce a carboxylic acid group onto the aromatic ring. epo.org

Metal-Catalyzed Transformations Relevant to Precursors

Metal catalysis is crucial not only for the hydroxylation of the 4-chlorobenzoic acid precursor but also for other transformations involving related structures. Iron-catalyzed cross-coupling reactions, for instance, have emerged as a sustainable and economical method for forming C-C bonds. nih.gov Specifically, the iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents has been developed. nih.govnih.gov This reaction demonstrates high selectivity for C-C bond formation while leaving the ester group intact, showcasing the functional group tolerance of such iron-catalyzed systems. nih.govnih.gov While this particular reaction modifies the aromatic ring rather than synthesizing the target molecule directly, it illustrates the power of metal catalysis in selectively transforming complex benzoate (B1203000) structures. Such catalytic systems could be relevant in creating derivatives or in synthetic routes where the chloro-substituent is replaced via a cross-coupling reaction after the ester has been formed.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For industrial applications, the synthesis of this compound must be optimized for efficiency, cost-effectiveness, and scalability. This involves a systematic study of various reaction parameters.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the rate and yield of the esterification reaction. In Fischer esterification, using an excess of the alcohol reactant (tert-butanol) as the solvent is a common strategy to shift the reaction equilibrium towards the product side. masterorganicchemistry.com However, in cases where this is not feasible or economical on a large scale, an inert co-solvent may be used. The ideal solvent should be able to dissolve the reactants and catalyst while not interfering with the reaction. For reactions involving ionic intermediates, such as the tetrahedral intermediate in esterification, polar aprotic solvents can be effective. In the synthesis of related esters, inert solvents with boiling points in the range of 110° to 150°C have been found to be preferable when using catalysts like ion-exchange resins. google.com The solvent also plays a crucial role in downstream processing, such as product isolation and purification. For example, after the reaction, the solvent may need to be evaporated, and the choice of solvent will impact the energy costs and environmental footprint of this step. google.com

The following table summarizes the impact of different solvents on a related N-bromosuccinimide (NBS) mediated reaction, illustrating the profound effect solvent choice can have on reaction outcomes.

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dichloromethane (DCM) | 0 | 2 | 25 |

| Dichloromethane (DCM) | Ambient | 2 | 45 |

| Tetrahydrofuran (THF) | Ambient | 2 | 70 |

| Acetonitrile (MeCN) | Ambient | 2 | 80 |

| Dimethylformamide (DMF) | Ambient | 1 | 90 |

| Dimethyl sulfoxide (B87167) (DMSO) | Ambient | 1 | 91 |

Table data adapted from a model reaction involving N-halosuccinimides, demonstrating general principles of solvent effects in organic synthesis. mdpi.com

Temperature and Pressure Influences on Reaction Kinetics

The synthesis of this compound involves key steps such as electrophilic chlorination and esterification, both of which are significantly influenced by temperature and pressure. While specific kinetic data for the direct synthesis of this compound is not extensively documented in publicly available literature, the general principles governing these reaction types provide a strong framework for understanding these influences.

Temperature:

In electrophilic aromatic substitution reactions like the chlorination of a phenolic compound, temperature plays a crucial role. The rate of reaction typically increases with temperature, as dictated by the Arrhenius equation. For the chlorination of phenols, second-order kinetics are often observed, being first-order in both the phenolic compound and the chlorinating agent. nih.gov The rate constants for these reactions are temperature-dependent, with an increase in temperature leading to a higher rate of reaction. For instance, the chlorination of phenol (B47542) itself has an activation energy of approximately 14 kcal/mol, indicating a doubling of the reaction rate for every 10°C rise in temperature in the neutral to alkaline pH range. gfredlee.com

However, higher temperatures can also lead to a decrease in selectivity and the formation of undesired byproducts. In the case of substituted phenols, elevated temperatures can promote the formation of polychlorinated species or oxidation products. gfredlee.comnih.gov Therefore, the optimal temperature for the chlorination of a tert-butyl hydroxybenzoate precursor would be a balance between achieving a practical reaction rate and maintaining high regioselectivity to favor the desired 4-chloro isomer.

Esterification of a carboxylic acid with tert-butanol or its equivalent is also temperature-sensitive. While higher temperatures favor the forward reaction by helping to overcome the activation energy barrier, they can also promote side reactions such as the decomposition of the tert-butyl ester or dehydration of the tert-butanol.

Pressure:

The influence of pressure on the synthesis of this compound is most relevant in reactions involving gaseous reagents or where the reaction volume changes significantly. In the liquid-phase chlorination of aromatic compounds, the effect of pressure is generally minimal on the reaction kinetics itself. However, in a manufacturing setting, reactions might be carried out under a slight positive pressure of an inert gas (like nitrogen or argon) to prevent the ingress of moisture and oxygen, which could interfere with the reaction or degrade the product.

For the esterification step, particularly if it involves the removal of water to drive the equilibrium forward, pressure can be a critical parameter. Conducting the reaction under reduced pressure can facilitate the removal of water as it is formed, thereby increasing the yield of the ester. Conversely, some high-temperature reactions may be performed under elevated pressure to maintain the solvent in a liquid state.

The following table summarizes the general influence of temperature and pressure on the key reaction steps:

| Parameter | Reaction Step | General Influence | Potential Issues |

| Temperature | Electrophilic Chlorination | Increased rate with increased temperature. | Decreased selectivity, increased byproduct formation (polychlorination, oxidation). |

| Esterification | Increased rate with increased temperature. | Decomposition of product, side reactions of reagents. | |

| Pressure | Electrophilic Chlorination | Minimal effect on kinetics in liquid phase. | Can be used to maintain an inert atmosphere. |

| Esterification | Reduced pressure can enhance water removal and increase yield. | Elevated pressure may be needed for high-temperature solvent containment. |

Reagent Stoichiometry and Purity Considerations

The precise control of reagent stoichiometry and the use of high-purity starting materials are paramount for the successful and efficient synthesis of this compound.

Reagent Stoichiometry:

In the electrophilic chlorination of a 3-hydroxybenzoate precursor, the stoichiometry of the chlorinating agent is critical for achieving monosubstitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the tert-butoxycarbonyl group is a deactivating, meta-directing group. The combined effect would strongly favor chlorination at the positions ortho and para to the hydroxyl group. To obtain the 4-chloro isomer, which is para to the hydroxyl group, careful control of the stoichiometry is necessary to avoid dichlorination at the 2- and 4-positions. Typically, a slight excess of the substrate or the use of exactly one equivalent of the chlorinating agent is employed to minimize the formation of polychlorinated byproducts.

The stoichiometry in the esterification reaction also plays a significant role. To drive the equilibrium towards the formation of the tert-butyl ester, an excess of one of the reactants, usually the more commercially viable one, is often used. Alternatively, if the starting material is the carboxylic acid, using a stoichiometric amount of a tert-butylating agent in the presence of a catalyst is common.

Purity Considerations:

The purity of the starting materials and reagents can have a profound impact on the reaction yield and the purity of the final product.

Starting Materials: The purity of the tert-butyl 3-hydroxybenzoate or 4-chloro-3-hydroxybenzoic acid precursor is crucial. The presence of isomeric impurities could lead to a mixture of final products that are difficult to separate. For example, if the starting 3-hydroxybenzoic acid contains isomers, the subsequent chlorination and esterification steps will carry these impurities through.

Chlorinating Agent: The purity of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) is important. Impurities could lead to unwanted side reactions or introduce contaminants into the product.

Solvents: Solvents must be of appropriate purity and free from water, especially in reactions that are sensitive to moisture. The presence of water can hydrolyze the ester product or react with some chlorinating agents.

Catalysts: Catalyst purity is essential, as impurities can poison the catalyst or lead to undesired side reactions.

The following table outlines key considerations for reagent stoichiometry and purity:

| Factor | Key Consideration | Rationale |

| Stoichiometry | Use of ~1 equivalent of chlorinating agent. | To favor monosubstitution and prevent polychlorination. |

| Use of excess of one reactant in esterification or stoichiometric tert-butylating agent. | To drive the reaction equilibrium towards the product. | |

| Purity | High purity of phenolic and carboxylic acid precursors. | To avoid a mixture of isomeric products. |

| Anhydrous solvents for esterification. | To prevent hydrolysis of the ester product. | |

| Pure chlorinating agents and catalysts. | To prevent side reactions and catalyst deactivation. |

Emerging Synthetic Technologies Applied to this compound

While specific applications of emerging synthetic technologies to the synthesis of this compound are not widely reported, the principles of flow chemistry, microwave-assisted synthesis, and photochemical routes offer potential advantages over traditional batch processing for similar transformations.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, offers several advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. polimi.itnih.gov

For the synthesis of this compound, a flow chemistry approach could involve a multi-step sequence where the starting material is passed through different reactor modules. For instance, the chlorination of a 3-hydroxybenzoate precursor could be performed in a flow reactor by mixing streams of the substrate and the chlorinating agent. The precise control over stoichiometry and residence time in a microreactor could enhance the selectivity for the desired monochlorinated product. rsc.org The subsequent esterification could also be carried out in a flow system, potentially using a packed-bed reactor containing a solid-supported acid catalyst. This would simplify the purification process by eliminating the need to remove a homogeneous catalyst. The use of flow reactors can also enable reactions to be performed at higher temperatures and pressures than in batch, potentially accelerating reaction rates. polimi.it

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles. ajrconline.orgrasayanjournal.co.in Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating.

In the context of synthesizing this compound, microwave heating could be applied to both the chlorination and esterification steps. Microwave-assisted halogenation of aromatic compounds has been shown to be efficient. Similarly, microwave-assisted esterification can significantly reduce reaction times compared to conventional heating. organic-chemistry.org For example, the synthesis of various esters has been achieved in good yields with short reaction times under microwave irradiation. This technology could be particularly beneficial for optimizing the synthesis on a laboratory scale and for rapid library synthesis of related analogues.

A hypothetical comparison of conventional and microwave-assisted synthesis for a key step is presented below:

| Reaction Step | Method | Typical Reaction Time | Potential Advantages of Microwave |

| Chlorination | Conventional Heating | Several hours | Reduced reaction time, potentially improved selectivity. |

| Esterification | Conventional Heating | Hours to days | Dramatically reduced reaction time, potentially higher yields. |

Photochemical Routes

Photochemical reactions utilize light to initiate chemical transformations. While electrophilic chlorination is a common method, photochemical chlorination of aromatic compounds can also be achieved, often proceeding through a free-radical mechanism. testbook.com The reaction between methylbenzene and chlorine in the presence of UV light, for example, results in the substitution of a hydrogen atom in the methyl group. libretexts.org For the direct chlorination of the aromatic ring of a benzene (B151609) derivative under photochemical conditions, the mechanism can be complex. acs.org

A photochemical approach to the synthesis of this compound is less conventional than electrophilic substitution. However, photochemical methods could potentially offer alternative selectivity. For instance, photo-induced chlorination might provide a different isomer distribution compared to traditional Lewis acid-catalyzed methods. The reaction would likely involve irradiating a solution of the 3-hydroxybenzoate precursor and a chlorine source with light of a specific wavelength. The specifics of such a route, including the solvent, photosensitizer (if needed), and reaction conditions, would require dedicated research and development.

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 4 Chloro 3 Hydroxybenzoate

Reactions Involving the Tert-butyl Ester Moiety

The tert-butyl ester group is a significant feature of the molecule, primarily serving as a protecting group for the carboxylic acid. Its reactivity is distinct from that of simpler alkyl esters due to the steric bulk of the tert-butyl group.

Hydrolysis Pathways and Mechanism

The hydrolysis of the tert-butyl ester in Tert-butyl 4-chloro-3-hydroxybenzoate to yield 4-chloro-3-hydroxybenzoic acid is typically achieved under acidic conditions. Unlike other esters, tert-butyl esters are highly resistant to base-mediated hydrolysis.

Acid-Catalyzed Hydrolysis : This is the most common method for the cleavage of tert-butyl esters. The reaction proceeds through a mechanism involving the formation of a stable tertiary carbocation. A variety of acids can be employed, including trifluoroacetic acid, formic acid, p-toluenesulfonic acid, and mineral acids like HCl and H₂SO₄. acsgcipr.org The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, but due to steric hindrance, the reaction follows a pathway involving the formation of the tert-butyl cation. acsgcipr.org This process is an equilibrium reaction, and using a large excess of water or removing the resulting isobutylene (B52900) can drive the reaction to completion. acsgcipr.org

| Reaction | Reagents | Mechanism Highlights | Products |

| Acid-Catalyzed Hydrolysis | Strong acids (e.g., TFA, HCl, H₂SO₄) in the presence of water | Protonation of the carbonyl oxygen followed by the departure of the stable tert-butyl carbocation, which then forms isobutylene. | 4-chloro-3-hydroxybenzoic acid, Isobutylene, Water |

Transesterification with Diverse Alcohols

Transesterification is a process where the tert-butyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by various reagents.

Phosphorus Trichloride (PCl₃)-Mediated Transesterification : A method for the conversion of tert-butyl esters into other esters involves the use of PCl₃. This reaction proceeds by the in-situ formation of an acid chloride intermediate, which then reacts with a variety of alcohols to yield the corresponding esters in high yields under mild conditions. researchgate.net

Borane-Catalyzed Transesterification : The use of B(C₆F₅)₃ as a catalyst allows for the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. This protocol is noted for its high yield and chemoselectivity. rsc.org

| Catalyst/Reagent | Reactant | Conditions | Outcome |

| PCl₃ | Various Alcohols | One-pot reaction | Formation of a new ester via an acid chloride intermediate researchgate.net |

| B(C₆F₅)₃ | α-aryl α-diazoesters | Mild conditions | High-yielding and chemoselective formation of the corresponding ester rsc.org |

Reductive Cleavage of the Ester Linkage

Reductive cleavage of the C-O bond in the tert-butyl ester is a less common but feasible transformation.

Catalytic Deprotection : A mild method for the cleavage of the C-O bond in tert-butyl esters utilizes a catalytic amount of tris(4-bromophenyl)aminium radical cation, known as magic blue (MB•+), in combination with triethylsilane. acs.orgacs.org This reaction proceeds without the need for high temperatures or strong acids and bases, making it suitable for complex molecules with sensitive functional groups. acs.orgacs.org The reaction quantitatively converts tert-butyl esters to the corresponding carboxylic acids. acs.orgacs.org

Hydride Reagents : While strong reducing agents like Lithium aluminum hydride (LiAlH₄) can reduce esters to alcohols, the reduction of the carboxylic acid group in this compound would lead to the formation of (4-chloro-3-hydroxyphenyl)methanol.

| Method | Reagents | Key Features | Product |

| Catalytic C-O Cleavage | tris(4-bromophenyl)aminium radical cation (MB•+), Triethylsilane | Mild conditions, high yield, catalytic | 4-chloro-3-hydroxybenzoic acid acs.orgacs.org |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Strong reduction | (4-chloro-3-hydroxyphenyl)methanol |

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for electrophilic substitution and other reactions typical of phenols, such as alkylation and acylation. The presence of the electron-withdrawing chloro and carboxylate groups influences its reactivity.

Alkylation Reactions (O-Alkylation)

O-alkylation of the phenolic hydroxyl group results in the formation of an ether. This reaction is typically carried out under basic conditions.

Williamson Ether Synthesis : The most common method for O-alkylation involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding ether. The tert-butyl ester group is generally stable under these conditions.

| Reaction | Base | Alkylating Agent | Product Example |

| O-Alkylation | K₂CO₃, NaH | Methyl iodide (CH₃I) | Tert-butyl 4-chloro-3-methoxybenzoate |

| O-Alkylation | K₂CO₃, NaH | Benzyl bromide (BnBr) | Tert-butyl 3-(benzyloxy)-4-chlorobenzoate |

Acylation Reactions (O-Acylation)

O-acylation of the phenolic hydroxyl group leads to the formation of a phenyl ester. This reaction enhances the lipophilicity of the molecule and can be used as a protecting group strategy.

Reaction with Acyl Chlorides or Anhydrides : In the presence of a base (e.g., pyridine (B92270), triethylamine), the phenolic hydroxyl group readily reacts with acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding ester. sciepub.com This reaction is generally fast and high-yielding.

| Reaction | Base | Acylating Agent | Product Example |

| O-Acylation | Pyridine, Triethylamine | Acetyl chloride | Tert-butyl 3-acetoxy-4-chlorobenzoate |

| O-Acylation | Pyridine, Triethylamine | Acetic anhydride (B1165640) | Tert-butyl 3-acetoxy-4-chlorobenzoate |

Ether Formation Pathways

The phenolic hydroxyl group of this compound can readily undergo etherification through various synthetic methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction.

The first step is the treatment of the phenol with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding sodium or potassium phenoxide. This phenoxide is a potent nucleophile. The subsequent addition of an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) leads to the formation of the desired ether.

A general reaction scheme is as follows:

Deprotonation: The phenolic proton is abstracted by a base.

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the C-O ether bond.

The choice of base and solvent is crucial for the reaction's success. Stronger bases like sodium hydride are often used in anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure complete deprotonation and prevent side reactions. The reactivity of the alkyl halide follows the order I > Br > Cl. This method provides a versatile pathway to a wide array of 3-alkoxy-4-chlorobenzoate derivatives.

Oxidation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, and its reactivity is influenced by the other substituents on the aromatic ring. Oxidation of phenols can lead to various products, including quinones, and can proceed through radical mechanisms. Sterically hindered phenols, such as those with bulky tert-butyl groups adjacent to the hydroxyl, are often used as antioxidants because they form stable phenoxyl radicals.

Common oxidizing agents for phenols include:

Fremy's salt (Potassium nitrosodisulfonate)

Salcomine-O₂ complexes

Transition metal oxidants like chromates or manganese dioxide

The specific products of oxidation depend heavily on the reaction conditions and the oxidant used. Under certain conditions, oxidative coupling reactions can also occur, leading to the formation of biphenyl derivatives or polymeric materials. For sterically hindered phenols, oxidation can sometimes be controlled to produce stable phenoxyl radicals or quinone-type structures. nih.gov

Transformations Involving the Aromatic Ring and Chloro-Substituent

Nucleophilic Aromatic Substitution Reactions on the Chloro-Substituent

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, NAS typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

For NAS to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. google.com These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.

In this compound, the chloro leaving group is situated para to the tert-butyl ester group (-COOtBu) and meta to the hydroxyl group (-OH).

The tert-butyl ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Its position para to the chlorine atom is favorable for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

The hydroxyl group is an electron-donating group, which activates the ring for electrophilic attack but deactivates it for nucleophilic attack.

Therefore, the activating effect of the para-ester group facilitates the displacement of the chloro substituent by strong nucleophiles like alkoxides, amines, or thiolates, although the deactivating effect of the meta-hydroxyl group may necessitate harsher reaction conditions compared to rings with multiple strong electron-withdrawing groups.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties and directing effects of the existing substituents.

The this compound ring has three substituents with competing directing effects:

Hydroxyl (-OH): A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance.

Chloro (-Cl): A deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance.

Tert-butyl ester (-COOtBu): A moderately deactivating, meta-directing group due to its electron-withdrawing nature.

The positions available for substitution are C-2, C-5, and C-6. The powerful activating and directing effect of the hydroxyl group is expected to dominate.

Position C-2: ortho to -OH and ortho to -Cl.

Position C-6: ortho to -OH and meta to -Cl and -COOtBu.

Position C-5: para to -OH (blocked), meta to -Cl, and ortho to -COOtBu.

Given these factors, electrophilic attack is most likely to occur at the positions most activated by the hydroxyl group, which are C-2 and C-6. The C-6 position is sterically less hindered than the C-2 position (which is between the -OH and -Cl groups). Therefore, substitution at C-6 is generally favored. Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃).

Cross-Coupling Reactions at the Chloro-Substituent

The chloro group on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. nobelprize.org This reaction is widely used in academic and industrial synthesis due to its mild conditions and tolerance of a wide range of functional groups. nobelprize.orgnih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: The aryl chloride adds to a Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

Aryl chlorides are known to be less reactive in Suzuki couplings than aryl bromides or iodides. Their participation often requires specialized catalysts, such as those employing bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition step. tcichemicals.comnih.gov

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a biphenyl derivative. The reaction would typically be carried out in a solvent mixture like toluene/water or dioxane/water with a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

Below is an interactive table summarizing typical conditions for Suzuki-Miyaura coupling of aryl chlorides.

| Parameter | Details |

| Aryl Halide | This compound |

| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, RuPhos, or other bulky phosphines |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, 2-MeTHF (often with water) |

| Temperature | 80-120 °C |

Heck Coupling

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a potent tool for the arylation of alkenes. For an activated aryl chloride like this compound, this transformation is viable, though it often necessitates more rigorous conditions compared to the analogous aryl bromides or iodides. The electron-withdrawing nature of the ester group and the chloro substituent can influence the reactivity of the C-Cl bond in the oxidative addition step of the catalytic cycle.

Typical catalysts for the Heck coupling of aryl chlorides are palladium(II) acetate or palladium chloride, often in conjunction with phosphine ligands. The choice of ligand is critical, with bulky and electron-rich phosphines generally favoring the reaction with less reactive aryl chlorides. A variety of bases can be employed, including triethylamine, potassium carbonate, and sodium acetate, to facilitate the final elimination step and regenerate the active palladium(0) catalyst.

While specific studies on this compound are not extensively documented, research on analogous substituted aryl chlorides provides a framework for predicting suitable reaction conditions. The following table outlines plausible conditions for the Heck coupling of this compound with a generic alkene, based on established protocols for similar substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 120-140 | 60-75 |

| PdCl₂ | PPh₃ | K₂CO₃ | NMP | 130-150 | 55-70 |

| Pd₂(dba)₃ | PCy₃ | NaOAc | Dioxane | 110-130 | 65-80 |

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes from aryl halides and terminal alkynes, utilizing a palladium catalyst and typically a copper(I) co-catalyst. The reaction with aryl chlorides such as this compound can be more challenging than with the corresponding bromides or iodides due to the stronger C-Cl bond.

Modern advancements in catalyst systems have enabled efficient Sonogashira couplings of aryl chlorides. These often involve the use of bulky, electron-rich phosphine ligands that facilitate the oxidative addition of the aryl chloride to the palladium(0) center. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.

For this compound, a copper-free approach would be advantageous to avoid potential side reactions involving the hydroxyl group. The table below presents hypothetical yet representative conditions for the Sonogashira coupling of this compound with a terminal alkyne, drawing upon data from reactions with similar electron-poor aryl chlorides.

| Catalyst | Ligand | Base | Solvent | Additive | Temperature (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ | - | Et₃N | THF | CuI | 60-80 | 50-65 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | - | 100-120 | 70-85 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | - | 100-120 | 75-90 |

Reduction of the Aromatic Ring

The reduction of the aromatic ring of this compound to the corresponding cyclohexyl derivative can be achieved through catalytic hydrogenation. This transformation typically requires forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, due to the inherent stability of the aromatic system.

Various heterogeneous catalysts are effective for this purpose, with rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C) being particularly potent for the hydrogenation of aromatic rings. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, yielding different isomers of the substituted cyclohexane product.

Given the presence of other functional groups, careful selection of the catalyst is necessary to avoid undesired side reactions, such as hydrogenolysis of the C-Cl bond. While specific literature on the reduction of this compound is scarce, the following conditions, based on the reduction of similar substituted aromatic compounds, can be considered.

| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) |

| 5% Rh/C | Methanol | 50-100 | 80-120 | 12-24 |

| 5% Ru/C | Ethanol (B145695) | 70-120 | 100-140 | 18-36 |

| Raney Nickel | Isopropanol | 100-150 | 120-160 | 24-48 |

Mechanistic Investigations of Key Transformations

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for elucidating the mechanisms of the Heck and Sonogashira coupling reactions of this compound. By monitoring the reaction rates under varying concentrations of reactants, catalyst, ligand, and base, the rate-determining step of the catalytic cycle can be identified.

For the Heck reaction, kinetic analyses of similar aryl chlorides often reveal that the oxidative addition of the aryl chloride to the Pd(0) complex is the rate-limiting step. A first-order dependence on the concentration of the aryl halide and the palladium catalyst would support this hypothesis.

In the case of the Sonogashira coupling, the rate-determining step can vary depending on the specific reaction conditions and substrates. It can be the oxidative addition, transmetalation, or reductive elimination. A detailed kinetic study would involve measuring the initial rates of the reaction and fitting the data to a plausible rate law. For example, a reaction rate that is independent of the alkyne concentration at high concentrations might suggest that a step preceding the involvement of the alkyne, such as oxidative addition, is rate-limiting.

Isotope Labeling Experiments

Isotope labeling is a powerful technique to trace the pathways of atoms and functional groups throughout a chemical reaction, providing detailed mechanistic insights. For the transformations of this compound, several isotope labeling experiments could be designed.

In the Heck reaction, deuterated alkenes could be used to probe the stereochemistry of the migratory insertion and β-hydride elimination steps. The position of the deuterium atoms in the product would reveal whether the addition of the aryl group and the palladium hydride across the double bond is syn or anti.

For the Sonogashira coupling, labeling the terminal alkyne with deuterium or carbon-13 could help to confirm the proposed catalytic cycle. For instance, a kinetic isotope effect (KIE) observed when using a deuterated alkyne would indicate that the cleavage of the C-H bond of the alkyne is involved in the rate-determining step.

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for a comprehensive understanding of the catalytic cycles in the Heck and Sonogashira reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography can be employed to identify these transient species.

In the context of the Heck and Sonogashira couplings of this compound, key palladium intermediates to be identified would include the Pd(0) active catalyst, the oxidative addition product (aryl-Pd(II)-Cl complex), the palladium-alkene or palladium-alkyne π-complex, and the subsequent insertion products.

Due to the often short lifetimes of these intermediates, specialized techniques such as low-temperature NMR or rapid-injection NMR may be necessary for their detection. The isolation and crystallographic characterization of stable analogues of these intermediates can also provide invaluable structural information that helps to elucidate the reaction mechanism.

Derivatization Strategies and Analogue Synthesis Based on Tert Butyl 4 Chloro 3 Hydroxybenzoate

Modification at the Ester Group for Analog Production

The tert-butyl ester group, while providing stability, can be chemically altered to introduce new functionalities. These modifications can significantly impact the molecule's polarity and interactions with biological targets or material matrices.

Direct transesterification of the bulky tert-butyl group can be challenging. A more common and efficient strategy involves a two-step process: hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, followed by re-esterification. The tert-butyl ester is labile under acidic conditions, allowing for its selective cleavage. The resulting 4-chloro-3-hydroxybenzoic acid can then be esterified with a wide range of alcohols using standard protocols such as Fischer esterification (acid-catalyzed reaction with an alcohol) or by using coupling agents.

This approach allows for the systematic introduction of various alkyl and aryl groups, enabling a fine-tuning of the compound's properties. For instance, replacing the tert-butyl group with long-chain alkyl groups increases lipophilicity, while introducing aromatic moieties can facilitate π-stacking interactions.

| Reactant Alcohol | Catalyst/Method | Resulting Ester Moiety | Potential Change in Property |

| Methanol | H₂SO₄ (Fischer Esterification) | Methyl | Increased polarity |

| Ethanol (B145695) | H₂SO₄ (Fischer Esterification) | Ethyl | Increased polarity |

| Isopropanol | DCC/DMAP | Isopropyl | Moderate lipophilicity |

| Benzyl (B1604629) alcohol | DCC/DMAP | Benzyl | Introduction of an aryl group |

| Phenol (B47542) | SOCl₂ then addition of phenol | Phenyl | Increased rigidity and aromaticity |

| Hexadecanol | p-Toluenesulfonic acid | Hexadecyl | Significant increase in lipophilicity |

This table presents potential transformations based on standard esterification methods applied to the parent carboxylic acid.

The conversion of the benzoate (B1203000) ester directly into an amide, known as aminolysis, provides a route to another important class of analogues. This reaction typically involves heating the ester with a primary or secondary amine. masterorganicchemistry.com The process can be sluggish due to the stability of the ester but can be facilitated by using a catalyst or by operating under high pressure. Base-promoted methods, for example using potassium tert-butoxide, have also been shown to facilitate the direct amidation of esters. rsc.org The reactivity of the ester can be influenced by its steric properties. nih.gov

This transformation replaces the ester linkage with a more rigid and polar amide bond, which is a key structural feature in many biologically active molecules. The amide group can act as both a hydrogen bond donor and acceptor, fundamentally altering the interaction profile of the parent compound.

| Reactant Amine | Conditions | Resulting Functional Group | Key Feature of Product |

| Ammonia | Heat | Primary Amide (-CONH₂) | Increased hydrogen bond donating capacity |

| Methylamine | Heat, Pressure | N-methyl Amide (-CONHCH₃) | Retained H-bond donor, increased lipophilicity |

| Diethylamine | Heat, Lewis acid catalyst | N,N-diethyl Amide (-CON(CH₂CH₃)₂) | H-bond acceptor only, significant steric bulk |

| Aniline | t-BuOK/DMSO | N-phenyl Amide (-CONHPh) | Aromatic group for potential π-interactions |

| Piperidine | Heat | Piperidinyl Amide | Introduction of a cyclic amine moiety |

This table illustrates the synthesis of various amides from the parent ester, with conditions generalized from established amidation protocols. masterorganicchemistry.comrsc.org

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization due to its acidity and nucleophilicity. Modifications at this position can be used to introduce new substituents or to install protecting groups for multi-step synthesis.

In a synthetic sequence, it is often necessary to mask the reactive phenolic hydroxyl group to prevent unwanted side reactions. A variety of protecting groups can be employed, chosen based on their stability to subsequent reaction conditions and the ease of their removal. The selection of an appropriate protecting group is crucial for the successful synthesis of complex analogues.

| Protecting Group | Reagent | Typical Base | General Feature |

| Benzyl (Bn) | Benzyl bromide (BnBr) | K₂CO₃, NaH | Stable to a wide range of conditions; removed by hydrogenolysis. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride (TBDMSCl) | Imidazole, Triethylamine | Stable to non-acidic conditions; removed by fluoride (B91410) sources (e.g., TBAF). |

| Methoxymethyl (MOM) | MOM chloride (MOMCl) | Diisopropylethylamine (DIPEA) | Stable to strong bases and nucleophiles; removed by acid. |

| Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Pyridine (B92270), Triethylamine | Easily introduced and removed by hydrolysis; base-labile. |

This table summarizes common protecting groups for phenols and the reagents typically used for their installation.

The synthesis of ethers and esters at the phenolic position is a common strategy to produce analogues with altered properties. nih.gov

Ether Synthesis: The Williamson ether synthesis is the most prevalent method, involving the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This potent nucleophile then displaces a halide from an alkyl or aryl halide in an SN2 reaction to form the corresponding ether. masterorganicchemistry.com This method is highly versatile for creating a wide array of alkyl and aryl ethers.

Ester Synthesis: Acylation of the phenolic hydroxyl group is readily achieved by reacting it with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct. This reaction introduces an ester functionality, which can act as a hydrogen bond acceptor and increase the molecule's lipophilicity.

| Reaction Type | Reagent | Base | Product Moiety |

| Etherification | Methyl iodide | K₂CO₃ | Methyl Ether (-OCH₃) |

| Etherification | Ethyl bromide | NaH | Ethyl Ether (-OCH₂CH₃) |

| Etherification | Benzyl chloride | K₂CO₃ | Benzyl Ether (-OCH₂Ph) |

| Esterification | Acetyl chloride | Pyridine | Acetate Ester (-OCOCH₃) |

| Esterification | Benzoyl chloride | Triethylamine | Benzoate Ester (-OCOPh) |

| Esterification | Propionic anhydride | Pyridine | Propionate Ester (-OCOCH₂CH₃) |

This table outlines common etherification and esterification reactions at the phenolic hydroxyl position.

The phenolic hydroxyl group can be converted into urethanes (also known as carbamates) to introduce a functional group with both hydrogen bond donor and acceptor capabilities. This transformation significantly alters the electronic and steric properties of the molecule.

Urethane (B1682113) Formation: The most direct method for synthesizing urethanes from phenols is the reaction with an isocyanate (R-N=C=O). researchgate.net This reaction is often catalyzed by tertiary amines or organotin compounds and proceeds by the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group. mdpi.com

Carbamate (B1207046) Synthesis: Carbamates can also be formed through other routes, such as reaction with a carbamoyl (B1232498) chloride or by using reagents like di-tert-butyl dicarbonate (B1257347) in the presence of a base. organic-chemistry.orgnih.gov These methods provide access to a wide range of N-substituted and N-unsubstituted carbamates.

| Reagent | Resulting Functional Group | General Name |

| Phenyl isocyanate | -OC(O)NHPh | Phenyl Urethane |

| Methyl isocyanate | -OC(O)NHCH₃ | Methyl Urethane |

| N,N-Dimethylcarbamoyl chloride | -OC(O)N(CH₃)₂ | N,N-Dimethyl Carbamate |

| Di-tert-butyl dicarbonate (Boc₂O) | -OC(O)NHBoc | N-Boc Carbamate |

This table shows various reagents used to convert the phenolic hydroxyl group into urethane and carbamate derivatives.

Exploitation of the Chloro-Substituent for Further Diversification

The chloro group at the 4-position of the benzoate ring is a key site for introducing structural diversity. Its reactivity in various cross-coupling and substitution reactions allows for the introduction of a wide range of functional groups.

The introduction of nitrogen-containing moieties is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound. The carbon-chlorine bond in tert-butyl 4-chloro-3-hydroxybenzoate can be readily converted to a carbon-nitrogen bond through transition metal-catalyzed amination reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly versatile, allowing for the formation of C-N bonds between aryl halides and a wide array of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.orgnih.gov

The general conditions for the Buchwald-Hartwig amination of aryl chlorides typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for the coupling of less reactive aryl chlorides. nih.gov

| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / XPhos | Aniline | K₃PO₄ | t-BuOH | 100 | >95 |

| Pd(OAc)₂ / RuPhos | Morpholine | Cs₂CO₃ | Toluene | 110 | 92 |

| Pd-PEPPSI-IPr | Benzylamine | NaOt-Bu | Dioxane | 80 | 88 |

This table presents typical conditions for Buchwald-Hartwig amination of aryl chlorides and is illustrative of the conditions that could be applied to this compound.

Copper-catalyzed amination reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. These reactions are particularly effective for the amination of aryl halides with electron-withdrawing groups. nih.govorganic-chemistry.org

The chloro substituent can be exchanged for other halogens, such as iodo or fluoro, to modulate the electronic properties of the aromatic ring and to provide handles for subsequent transformations. The aromatic Finkelstein reaction is a well-established method for the conversion of aryl chlorides to aryl iodides. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by copper(I) iodide in the presence of a diamine ligand. organic-chemistry.orgresearchgate.net The exchange to an iodo group is often advantageous as aryl iodides are generally more reactive in subsequent cross-coupling reactions.

Conversely, the introduction of a fluorine atom can significantly impact the metabolic stability and binding affinity of a molecule. Halogen exchange fluorination of aryl chlorides can be achieved using alkali metal fluorides, often in the presence of a phase-transfer catalyst or in a polar aprotic solvent at elevated temperatures.

| Reaction | Reagents | Catalyst | Solvent | Temperature (°C) |

| Chloro to Iodo | NaI | CuI / N,N'-Dimethylethylenediamine | Dioxane | 110 |

| Chloro to Fluoro | KF | Tetrabutylammonium Bromide | Sulfolane | 200 |

This table illustrates general conditions for aromatic halogen exchange reactions that could be adapted for this compound.

The conversion of the chloro group to a cyano group introduces a versatile functional group that can be further elaborated into carboxylic acids, amides, or amines. Palladium-catalyzed cyanation of aryl chlorides is a robust and widely used method. nih.gov Various cyanide sources can be employed, including potassium cyanide, zinc cyanide, and potassium hexacyanoferrate(II). The choice of catalyst and ligand system is critical to achieve high yields and to tolerate other functional groups present in the substrate.

| Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) |

| KCN | Pd(PPh₃)₄ | - | DMF | 120 |

| Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMA | 130 |

| K₄[Fe(CN)₆] | Pd(OAc)₂ | cataCXium A | t-AmylOH | 110 |

This table provides examples of palladium-catalyzed cyanation conditions for aryl chlorides, which could be applied to this compound.

Regioselective Introduction of New Functional Groups on the Aromatic Ring

The existing substituents on the this compound ring direct the regioselectivity of further electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and tert-butoxycarbonyl groups are deactivating, meta-directing groups. The interplay of these directing effects allows for the regioselective introduction of new functional groups.

For instance, nitration of the aromatic ring is expected to occur at the position ortho to the hydroxyl group and meta to the chloro and ester groups. rsc.org Chemoselective nitration of phenols can be achieved using reagents like tert-butyl nitrite. nih.govrsc.org

Similarly, halogenation of the aromatic ring is anticipated to be directed by the powerful activating effect of the hydroxyl group. Enzymatic halogenation has emerged as a green and highly regioselective method for the functionalization of aromatic compounds. nih.gov

Library Synthesis and Combinatorial Approaches Utilizing this compound Scaffold

The orthogonal reactivity of the functional groups on the this compound scaffold makes it an ideal starting material for the construction of combinatorial libraries. nih.govimperial.ac.uk Solid-phase synthesis is a particularly powerful technique for generating large numbers of compounds in a systematic and efficient manner. crsubscription.com

In a solid-phase approach, the this compound can be attached to a solid support, for example, via the hydroxyl group. The chloro substituent can then be subjected to a variety of diversification reactions as described in section 4.3. Subsequently, the tert-butyl ester can be cleaved under acidic conditions to liberate the carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. Finally, cleavage from the solid support would yield the final products.

This strategy allows for the rapid generation of a large and diverse library of compounds based on the this compound scaffold, which can then be screened for biological activity or other desired properties. The synthesis of benzoate derivatives has been a subject of interest in the development of bioactive compounds. nih.govmdpi.com

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Tert Butyl 4 Chloro 3 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of Tert-butyl 4-chloro-3-hydroxybenzoate in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons within the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group.

The aromatic region is expected to show three signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the substituents (chloro, hydroxyl, and tert-butyl ester groups). The proton ortho to the ester group is expected to be the most deshielded. The coupling constants (J values) between adjacent aromatic protons would typically be in the range of 2-8 Hz, allowing for the determination of their relative positions.

The hydroxyl proton will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (ortho to -COOBu) | 7.8 - 8.0 | d | ~2 |

| Aromatic H (ortho to -Cl) | 7.4 - 7.6 | d | ~8 |

| Aromatic H (meta to -COOBu) | 7.1 - 7.3 | dd | ~8, ~2 |

| Hydroxyl OH | 5.0 - 6.0 | br s | - |

| tert-Butyl CH₃ | 1.5 - 1.7 | s | - |

Note: Predicted data is based on analogous structures and empirical NMR prediction tools. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to appear at the most downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region (approximately 110-160 ppm), with their specific shifts influenced by the attached substituents. The carbon bearing the hydroxyl group and the carbon bearing the chlorine atom will have their chemical shifts significantly affected. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the upfield region.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 166 |

| Aromatic C-OH | 155 - 158 |

| Aromatic C-Cl | 130 - 133 |

| Aromatic C-COOBu | 130 - 132 |

| Aromatic CH | 125 - 128 |

| Aromatic CH | 118 - 121 |

| Aromatic CH | 116 - 119 |

| Quaternary C (tert-Butyl) | 80 - 83 |

| Methyl C (tert-Butyl) | 27 - 29 |

Note: Predicted data is based on analogous structures and empirical NMR prediction tools. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). This experiment is crucial for assigning the signals of the protonated aromatic carbons and the methyl and quaternary carbons of the tert-butyl group.

While solution-state NMR is used for structural elucidation, solid-state NMR (ssNMR) can be a valuable tool for characterizing the compound in its solid form. If this compound can exist in different crystalline forms (polymorphs), ssNMR can be used to distinguish between them. Polymorphs can have different physical properties, and ssNMR, particularly ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning), can detect subtle differences in the chemical environments of the carbon atoms in the crystal lattice, leading to distinct spectra for each polymorphic form.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the O-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C vibrations.

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal sample preparation. The ATR-IR spectrum of this compound is expected to show the following key absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is indicative of the carbonyl group of the ester.

C=C Stretch (Aromatic): Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch (Ester and Phenol): Absorption bands in the region of 1000-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester and the phenolic hydroxyl group.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Phenol) | 3200 - 3600 | Broad, Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Ester) | 1700 - 1730 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O (Ester/Phenol) | 1000 - 1300 | Strong |

| C-Cl | 600 - 800 | Medium-Strong |

Note: Predicted data is based on characteristic infrared absorption frequencies for the respective functional groups.

Transmission IR Methodologies

Transmission Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this method, a beam of infrared light is passed through a sample of this compound. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes, resulting in a characteristic spectrum of absorption bands.

For the analysis of this compound, the sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a potassium bromide (KBr) pellet. The resulting IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its principal functional groups. The broad absorption band for the hydroxyl (-OH) group stretch is anticipated in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretch of the tert-butyl ester group is expected to appear as a strong, sharp peak around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| tert-Butyl C-H | C-H stretch | 2850-2970 |

| Ester C=O | C=O stretch | 1700-1720 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Ester C-O | C-O stretch | 1150-1250 |

| Aryl-Cl | C-Cl stretch | 600-800 |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₃ClO₃, with a calculated monoisotopic mass of approximately 228.0553 g/mol nih.gov.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. When this compound is analyzed by ESI-MS, it is typically dissolved in a suitable solvent and infused into the mass spectrometer. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 229.0626. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 227.0478, likely as a more intense signal due to the acidic phenolic proton.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like this compound, although derivatization of the hydroxyl group may sometimes be employed to improve chromatographic performance. In a typical GC-MS analysis, the compound is injected into a heated port, vaporized, and separated on a capillary column before entering the mass spectrometer.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 228. A characteristic fragmentation pattern would be expected, with a prominent peak at m/z 172, corresponding to the loss of the tert-butyl group (C₄H₈, 56 Da) via McLafferty rearrangement or direct cleavage. Another significant fragment would likely appear at m/z 155, resulting from the loss of the entire tert-butoxy group (C₄H₉O, 73 Da). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident for all chlorine-containing fragments, providing a clear diagnostic marker.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment |

| 228 | [M]⁺ (Molecular ion) |

| 172 | [M - C₄H₈]⁺ |

| 155 | [M - C₄H₉O]⁺ |

| 127 | [C₆H₃ClOH]⁺ |

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be able to distinguish its exact mass (228.0553220 Da) from other ions with the same nominal mass but different elemental compositions nih.gov. This high level of accuracy is crucial for unambiguous formula determination and structural confirmation, particularly in complex sample matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol (B145695), is expected to show absorption bands characteristic of a substituted benzene ring. Phenolic compounds and benzoic acid esters typically exhibit strong absorptions in the UV region. The presence of the hydroxyl and chloro substituents on the aromatic ring will influence the position and intensity of the absorption maxima (λmax). It is anticipated that the spectrum would display π → π* transitions characteristic of the aromatic system.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase could consist of a gradient mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the main peak provides a qualitative measure for identification, while the peak area is used for quantitative analysis of purity. The presence of any other peaks in the chromatogram would indicate impurities, which can be quantified based on their relative peak areas.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. Given its aromatic structure and the presence of a UV-absorbing chromophore, reversed-phase HPLC with UV detection is particularly suitable. The method separates the target compound from impurities, starting materials, and by-products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

The presence of the phenolic hydroxyl group and the tert-butyl ester imparts a moderate polarity to the molecule, allowing for strong retention on C18 columns. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid like formic acid or acetic acid to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and more reproducible retention times. shimadzu.com Analysis of structurally similar compounds, such as other substituted benzoates and phenols, often utilizes these conditions. For instance, methods developed for various UV-absorbents and preservatives like parabens provide a solid foundation for developing a specific HPLC protocol for this compound. shimadzu.comajrconline.org

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, increase to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of parameters based on methods for structurally related compounds.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of this compound. This technique is suitable for compounds that are thermally stable and sufficiently volatile. While the target compound can be analyzed directly, the presence of the polar hydroxyl group can sometimes lead to peak tailing. To mitigate this, derivatization, such as silylation, can be employed to convert the hydroxyl group into a less polar silyl ether, improving chromatographic performance.

The GC column is typically a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. lcms.cz The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that serves as a "fingerprint" for identification. researchgate.net

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

This table outlines a plausible set of parameters for GC-MS analysis.

Thin-Layer Chromatography (TLC) as a Monitoring Tool

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.